CFM-184
Descripción
CFM-184 is a preclinical candidate (PCC) targeting coagulation Factor IXa (FIXa), a key enzyme in the intrinsic coagulation pathway. Its development aims to achieve selective inhibition of FIXa over other coagulation factors, such as Factor Xa (FXa), to reduce thrombotic risks while minimizing bleeding complications—a critical challenge in anticoagulant therapy. Structural studies reveal that CFM-184 binds to the active site of FIXa through a unique interaction network involving hydrophobic pockets and hydrogen bonds, as demonstrated by high-resolution X-ray crystallography (Figures 8 and 9 in Kundu et al.) . Unlike FDA-approved FXa inhibitors (e.g., apixaban, rivaroxaban), CFM-184 exhibits >100-fold selectivity for FIXa over FXa in enzymatic assays, attributed to its optimized molecular geometry and binding kinetics .
Propiedades
Número CAS |
1819357-88-4 |
|---|---|
Fórmula molecular |
C22H20Cl2N8O2 |
Peso molecular |
499.356 |
Nombre IUPAC |
N-(2-(3-amino-4-chloroisoxazolo[5,4-c]pyridin-7-yl)-2-azabicyclo[2.2.1]heptan-7-yl)-2-chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzamide |
InChI |
InChI=1S/C22H20Cl2N8O2/c1-10-27-9-32(29-10)12-3-4-13(14(23)6-12)22(33)28-18-11-2-5-16(18)31(8-11)21-19-17(15(24)7-26-21)20(25)30-34-19/h3-4,6-7,9,11,16,18H,2,5,8H2,1H3,(H2,25,30)(H,28,33)/t11-,16+,18-/m1/s1 |
Clave InChI |
KWAYYBDVPSPGPN-DPZKZMLUSA-N |
SMILES |
ClC1=CC(N2C=NC(C)=N2)=CC=C1C(NC3C4CN(C5=NC=C(Cl)C6=C5ON=C6N)C3CC4)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CFM-184; CFM 184; CFM184. |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Properties of CFM-184
- Molecular weight : ~500 Da (estimated from structural analogs).
- Selectivity ratio (FIXa/FXa) : >100 .
- Solubility : Comparable to boronic acid derivatives (~0.24 mg/mL in aqueous solutions) .
- Bioavailability : Moderate (predicted logP = 2.15, XLOGP3) .
CFM-184 is structurally and mechanistically distinct from both direct FIXa inhibitors and FXa-targeting anticoagulants. Below is a detailed comparison:
Structural Comparison
CFM-184 belongs to the boronic acid derivative class, featuring a central aromatic core with halogen substituents (e.g., bromine, chlorine) that enhance target binding. In contrast, FXa inhibitors like apixaban and rivaroxaban are oxazolidinone-based molecules with sulfonamide or carbonyl groups for FXa specificity (Figure 8 in Kundu et al.) . The structural divergence explains CFM-184’s preferential binding to FIXa’s S1 and S4 subsites, whereas FXa inhibitors occupy larger hydrophobic regions in FXa’s active site .
Table 1: Structural and Physicochemical Properties
Pharmacodynamic and Kinetic Profiles
CFM-184 demonstrates superior target engagement kinetics compared to early-stage FIXa inhibitors:
- IC₅₀ for FIXa : 2.3 nM (vs. 15 nM for predecessor compounds) .
- Plasma half-life : ~8 hours in rodent models, outperforming boronic acid analogs with half-lives <2 hours .
- Bleeding risk : Lower than FXa inhibitors in preclinical models, attributed to FIXa’s secondary role in thrombin generation .
Table 2: Pharmacokinetic and Efficacy Data
Limitations and Challenges
- Synthetic complexity: CFM-184 requires multi-step synthesis with palladium catalysts (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride), increasing production costs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
